

Acute and Chronic Toxicity of Fensulfothion in Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

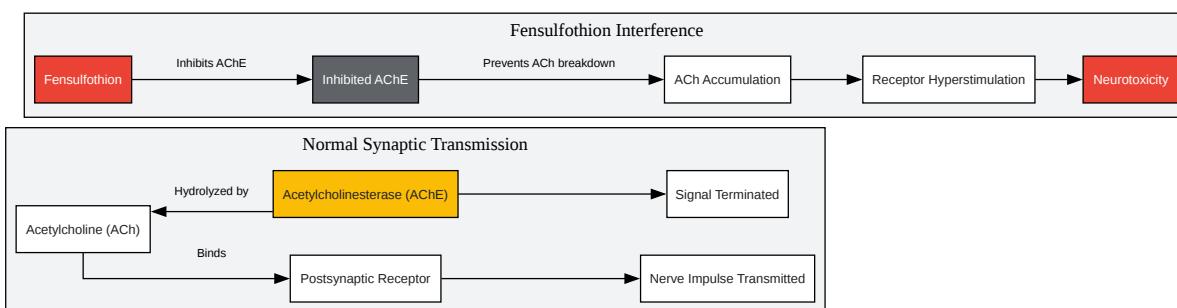
Compound of Interest

Compound Name: **Fensulfothion**
Cat. No.: **B1672535**

[Get Quote](#)

Introduction

Fensulfothion is an organothiophosphate compound used as an insecticide and nematicide to control a variety of pests in agriculture.^{[1][2]} Like other organophosphates, its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system.^{[1][3][4]} This mechanism, while effective against target pests, also poses a significant risk to a wide range of non-target organisms. **Fensulfothion** is classified as highly toxic and an extremely hazardous substance, necessitating a thorough understanding of its effects on wildlife and the environment.^{[1][3]}


This technical guide provides a comprehensive overview of the acute and chronic toxicity of **fensulfothion** across various non-target species, including mammals, birds, fish, and soil organisms. It summarizes key toxicological data, outlines experimental methodologies, and illustrates the biochemical pathways and experimental workflows relevant to its toxic action. The information is intended for researchers, scientists, and professionals involved in toxicology, environmental risk assessment, and drug development.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of **fensulfothion** toxicity is the inhibition of acetylcholinesterase (AChE).^[5] In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released

into the synaptic cleft to transmit a nerve impulse to a postsynaptic receptor. AChE rapidly hydrolyzes ACh to terminate the signal.

Fensulfothion and its more potent oxidative metabolites, such as its oxygen analog, act as powerful inhibitors of AChE by phosphorylating the enzyme's active site.^{[5][6]} This inhibition is effectively irreversible.^[5] The inactivation of AChE leads to an accumulation of acetylcholine in the synapse, resulting in continuous and excessive stimulation of cholinergic receptors.^[5] This hyperstimulation disrupts normal nerve function, leading to the clinical signs of organophosphate poisoning, paralysis, and, at sufficient doses, death.^{[3][4][7]}

[Click to download full resolution via product page](#)

Caption: Fensulfothion's inhibition of acetylcholinesterase (AChE) disrupts normal nerve signaling.

Mammalian Toxicity

Fensulfothion exhibits high acute toxicity to mammals through both oral and dermal routes of exposure.^[3] Studies show female mammals are often more susceptible than males, which may be due to differences in metabolism and excretion rates.^[6]

Acute Toxicity

Acute poisoning results in cholinergic signs, including depression, salivation, unsteadiness, rapid breathing, and collapse before death.[7]

Table 1: Acute Toxicity of **Fensulfothion** in Mammals

Species	Sex	Route of Exposure	LD50 (mg/kg body weight)	Reference
Rat (Wistar)	Male	Oral	3.96 - 10.5	[3][6]
Rat (Wistar)	Female	Oral	1.8 - 2.3	[3][6]
Rat	Male	Dermal	30.0	[3]
Rat	Female	Dermal	3.5	[3]
Sheep (Ewe hoggets)	Female	Oral	3.0 - 4.0	[6][7]

Chronic and Sub-acute Toxicity

Repeated daily administration of **fensulfothion** at sublethal doses can lead to cumulative toxicity and death.[7] For instance, ewe hoggets administered daily oral doses of 0.5 mg/kg body weight succumbed within 13 days or survived with severe symptoms of organophosphate poisoning.[7] Long-term studies in rats have shown cholinesterase depression at dietary levels as low as 1 ppm, and a no-effect level (NOEL) has not been clearly established in some chronic rodent studies.[3][6]

Avian Toxicity

Fensulfothion is extremely toxic to birds. Both direct ingestion of pesticide granules and secondary poisoning pose significant risks to avian populations.

Acute and Sub-acute Toxicity

The toxicity of **fensulfothion** to birds is very high, as indicated by low LD50 and LC50 values. [3]

Table 2: Acute and Sub-acute Toxicity of **Fensulfothion** in Birds

Species	Test Type	Value	Reference
General Avian	Oral LD50	0.749 mg/kg	[3]
Coturnix japonica (Japanese Quail)	Oral LD50	> 1.2 mg/kg	[8]
General Avian	Dietary LC50	22 ppm	[3]

Secondary Poisoning and Formulation Effects

There is documented evidence of secondary poisoning in birds of prey, such as bald eagles and red-tailed hawks.[9][10] These incidents occur when raptors consume waterfowl or other animals that have ingested **fensulfothion** granules, leading to anticholinesterase poisoning.[9][10] The formulation of the pesticide granules, including the carrier type (e.g., silica, clay, corncob) and the pesticide load per granule, can significantly influence the risk of exposure and poisoning in birds.[11]

Aquatic Toxicity

Fensulfothion is classified as very highly toxic to fish and other aquatic organisms.[2][3] Its presence in aquatic ecosystems, primarily through agricultural runoff, can have severe impacts.

Acute Toxicity

The acute toxicity of **fensulfothion** to aquatic life is characterized by very low LC50 values, indicating that small concentrations in water can be lethal.

Table 3: Acute Toxicity of **Fensulfothion** in Aquatic Organisms

Species	Test Type	Value (ppm or μ g/L)	Reference
Fish (General)	96-hr LC50	0.07 ppm (70 μ g/L)	[3]
Mystus cavasius (Fish)	96-hr LC50	Not specified, but toxicity studied	[12]

Chronic Effects

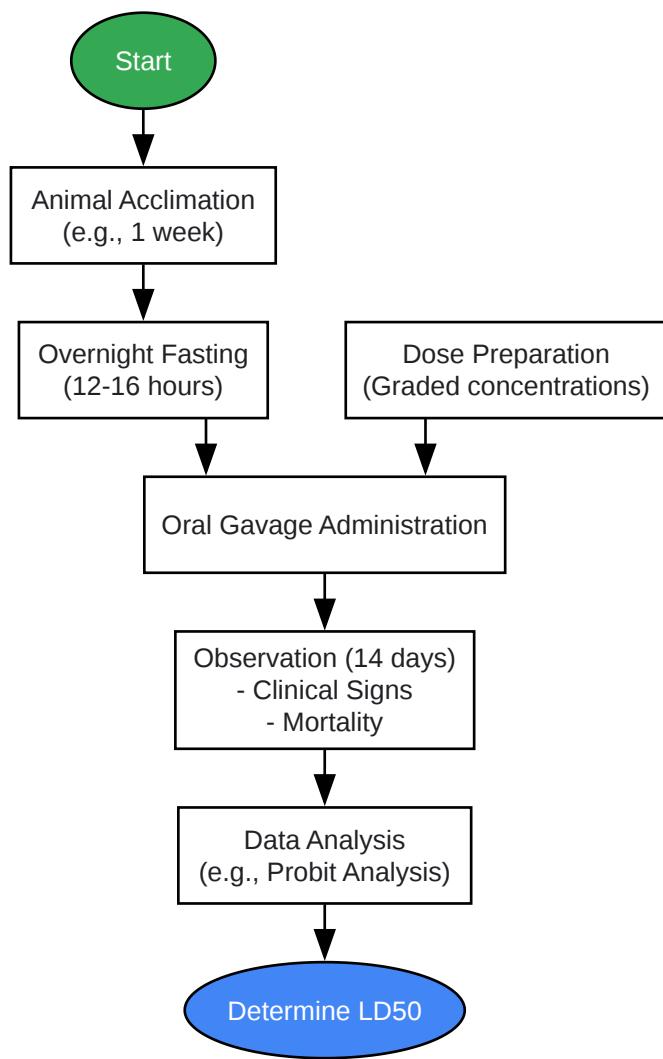
Beyond acute lethality, sublethal concentrations of **fensulfothion** can induce a range of chronic effects in fish. These include neurotoxicity, metabolic disruption, and oxidative stress.[12] Such effects can compromise immune response, growth, and reproduction, impacting fish populations over the long term.[12][13]

Toxicity to Soil Organisms and Beneficial Insects

Soil Organisms

Fensulfothion is degraded in soil, primarily by microbial action, with a reported half-life ranging from 3 to 28 days under aerobic conditions.[3] Soil bacteria, such as *Pseudomonas* *alcaligenes*, can utilize **fensulfothion** as a carbon source, degrading it into metabolites like p-methylsulfinyl phenol and diethyl phosphorothioic acid.[14] However, the introduction of pesticides can negatively impact the diversity and activity of beneficial soil invertebrates.[15]

Beneficial Insects


As a broad-spectrum insecticide that inhibits acetylcholinesterase, **fensulfothion** is inherently toxic to non-target insects, including pollinators like bees and predatory insects that contribute to natural pest control.[2]

Experimental Protocols

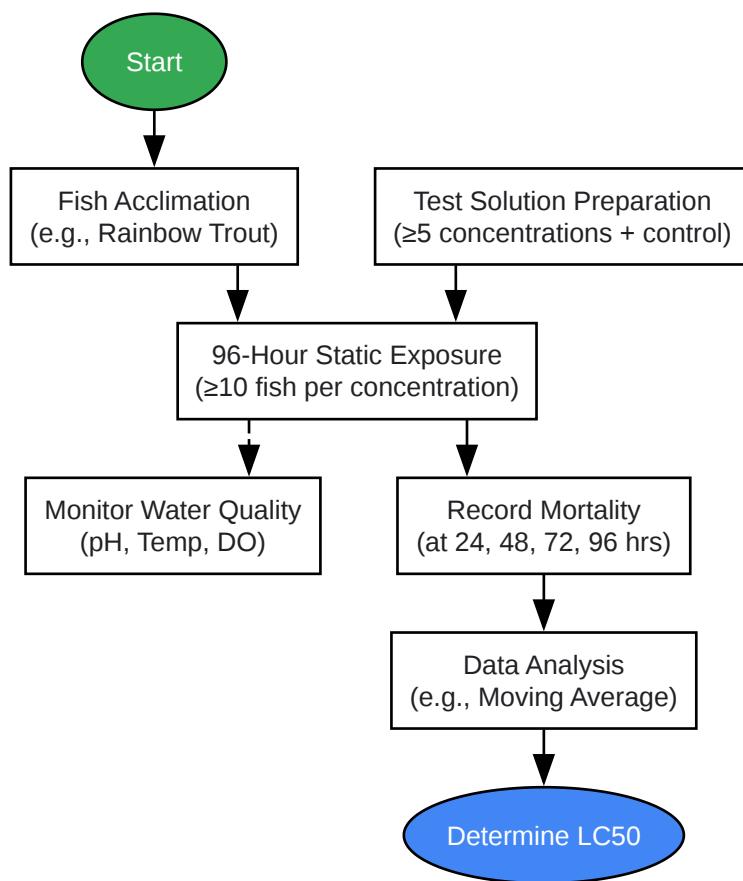
The following sections describe generalized protocols for key toxicological experiments based on standard methodologies and information from cited studies.

Mammalian Acute Oral Toxicity (LD50) Protocol

This protocol is a generalized representation for determining the median lethal dose (LD50) in a rodent model, such as the Wistar rat.[7]

[Click to download full resolution via product page](#)

Caption: Standard workflow for an acute oral LD50 toxicity study in mammals.


Methodology:

- Test Animals: Adult rats (e.g., Wistar strain) of a specific sex and weight range are used.[\[7\]](#)
- Acclimation: Animals are acclimated to laboratory conditions for at least one week.
- Dosing Preparation: **Fensulfothion** is prepared in a suitable vehicle at several graded concentrations.
- Administration: Following an overnight fast, a single dose is administered to each animal via oral gavage.[\[7\]](#)

- Observation: Animals are observed for clinical signs of toxicity and mortality, with frequent observations in the first 24 hours and daily thereafter for 14 days.[16]
- Data Analysis: The mortality data is statistically analyzed (e.g., using probit analysis) to determine the LD50 value and its 95% confidence limits.

Aquatic Acute Toxicity (LC50) Protocol

This protocol outlines a static 96-hour test to determine the median lethal concentration (LC50) for fish.[17]

[Click to download full resolution via product page](#)

Caption: Workflow for a 96-hour static acute toxicity (LC50) test in fish.

Methodology:

- Test Organisms: Fingerling fish (e.g., rainbow trout) are acclimated to test water conditions. [17]
- Test Chambers: Glass aquaria are filled with test solutions. A minimum of 10 organisms are exposed per concentration.[17]
- Test Concentrations: At least five graded concentrations of **fensulfothion** and a control are prepared in dilution water.
- Exposure: The test begins when fish are introduced to the chambers. The duration is 96 hours.[17]
- Observations: Mortality and any abnormal behavioral or physiological signs are recorded at 24, 48, 72, and 96 hours.
- Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored throughout the test.
- Data Analysis: The data are used to calculate the LC50 and its confidence limits for the 96-hour exposure period.

Conclusion

The available data unequivocally demonstrate that **fensulfothion** is a highly toxic compound to a broad spectrum of non-target organisms. Its primary mode of action, the potent inhibition of acetylcholinesterase, leads to severe neurotoxic effects. Mammals exhibit high acute oral and dermal toxicity, while avian species are exceptionally sensitive, with significant risks from both direct ingestion of granules and secondary poisoning. Furthermore, **fensulfothion** is classified as very highly toxic to aquatic life, where even low concentrations can be lethal. While it undergoes microbial degradation in soil, its application poses a clear and present danger to the health of terrestrial and aquatic ecosystems. These findings underscore the critical importance of stringent regulation and careful management to mitigate the profound environmental risks associated with its use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fensulfothion - Wikipedia [en.wikipedia.org]
- 2. Fensulfothion | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Buy Fensulfothion | 115-90-2 | >98% [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. 239. Fensulfothion (WHO Pesticide Residues Series 2) [inchem.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Fensulfothion (Ref: ENT 24945) [sitem.herts.ac.uk]
- 9. Poisoning of bald eagles and red-tailed hawks by carbofuran and fensulfothion in the Fraser Delta of British Columbia, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of different formulations of granular pesticides on birds | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. fisheriesjournal.com [fisheriesjournal.com]
- 14. Metabolism of fensulfothion by a soil bacterium, *Pseudomonas alcaligenes* C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Study Shows Pesticides' Harmful Impacts on Soil Organisms - CalCAN - California Climate & Agriculture Network [calclimateag.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. cerc.usgs.gov [cerc.usgs.gov]
- To cite this document: BenchChem. [Acute and Chronic Toxicity of Fensulfothion in Non-Target Organisms: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1672535#acute-and-chronic-toxicity-of-fensulfothion-in-non-target-organisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com